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Compound of Interest

Compound Name:
3-Amino-6-bromopyrazine-2-

carboxamide

Cat. No.: B173501 Get Quote

3-Amino-6-bromopyrazine-2-carboxamide is a heterocyclic compound of significant interest

in medicinal and agricultural chemistry.[1][2] Its pyrazine core, substituted with reactive amino,

bromo, and carboxamide functional groups, makes it a versatile intermediate for synthesizing a

diverse range of bioactive molecules, including potential anti-cancer and anti-inflammatory

agents.[1][3][4] The precise arrangement of these groups is critical to its utility as a synthon.

Therefore, unambiguous structural confirmation and purity assessment are paramount for any

researcher utilizing this compound.

This guide provides a comprehensive analysis of the expected spectral data for 3-amino-6-
bromopyrazine-2-carboxamide, grounded in the fundamental principles of nuclear magnetic

resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

While a complete, published dataset for this specific molecule is not readily available, this

document synthesizes data from closely related pyrazine derivatives and established

spectroscopic theory to present a robust, predictive characterization.[5][6][7] This approach

serves as a reliable benchmark for researchers to validate their own experimental results.

Molecular Structure and Spectroscopic Overview
The foundational step in any spectral analysis is a thorough understanding of the molecule's

structure. The key features of 3-amino-6-bromopyrazine-2-carboxamide (C₅H₅BrN₄O, MW:

217.03 g/mol ) that will govern its spectral signature are:[1][8]
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Aromatic Pyrazine Ring: A heteroaromatic system with two nitrogen atoms, leading to a

unique electronic environment.

A Single Aromatic Proton (H-5): Its chemical shift will be influenced by all surrounding

groups.

An Amino Group (-NH₂): Protons are exchangeable and exhibit characteristic N-H stretching

and bending vibrations.

A Primary Amide Group (-CONH₂): Features a carbonyl (C=O) bond and two exchangeable

protons, all with distinct spectral signals.

A Bromine Atom (-Br): A heavy halogen that significantly influences the mass spectrum

through its isotopic signature and has a moderate electronic effect on the pyrazine ring.

The logical workflow for the complete structural elucidation of this molecule is outlined below.
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Caption: Workflow for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an

organic molecule. For 3-amino-6-bromopyrazine-2-carboxamide, ¹H and ¹³C NMR are

essential.
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Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be simple, showing three distinct signals in a

deuterated solvent like DMSO-d₆. The use of DMSO-d₆ is common for pyrazine carboxamides

as it effectively solubilizes the compound and slows the exchange rate of N-H protons, allowing

for their observation.[5]
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Predicted
Signal

Chemical
Shift (δ,
ppm)

Multiplicity Integration Assignment Rationale

Pyrazine-H ~8.30 Singlet (s) 1H H-5

The sole

proton on the

electron-

deficient

pyrazine ring.

Its chemical

shift is

downfield,

similar to

related 3-

aminopyrazin

es where H-5

appears at

7.76–8.30

ppm.[5]

Amide-NH₂ ~8.0-8.5
Broad Singlet

(br s)
2H -CONH₂

Amide

protons are

often broad

due to

quadrupolar

relaxation

and

exchange.

Their

chemical shift

is highly

dependent on

solvent and

concentration

.

Amino-NH₂ ~7.5-7.8 Broad Singlet

(br s)

2H Ring -NH₂ The amino

group protons

on the
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pyrazine ring

typically

appear as a

broad signal.

In related

structures,

this signal is

observed

around 7.49–

7.62 ppm in

DMSO-d₆.[5]

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve

it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the spinner

and insert it into the NMR spectrometer (e.g., 400 MHz or higher).

Acquisition Parameters:

Temperature: 298 K (25 °C).

Pulse Program: Standard single-pulse (zg30).

Acquisition Time: ~3-4 seconds.

Relaxation Delay (d1): 2-5 seconds.

Number of Scans (ns): 16-64, depending on concentration.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

Predicted ¹³C NMR Spectrum
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The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals,

corresponding to the five carbon atoms in the molecule. Chemical shifts are predicted based on

standard values for pyrazine and amide carbons.[9][10]

Predicted Signal
Chemical Shift (δ,
ppm)

Assignment Rationale

C=O ~166 C-7 (Amide Carbonyl)

Amide carbonyl

carbons are typically

found in this downfield

region.[5]

C-N ~155 C-3

Carbon atom attached

to the amino group,

significantly shielded

by the nitrogen.

C-N ~147 C-2

Carbon atom attached

to the carboxamide

group.

C-Br ~135 C-6

Carbon atom bonded

to bromine. The

deshielding effect of

bromine places it in

this region.

C-H ~128 C-5

The only carbon atom

bonded to a hydrogen.

Its shift is consistent

with other carbons in

the heteroaromatic

ring.

Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.
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Predicted IR Absorption Bands
The IR spectrum will be dominated by absorptions from the N-H and C=O bonds.

Wavenumber
(cm⁻¹)

Intensity Vibration Type
Functional
Group

Rationale

3450 - 3300 Medium-Strong

N-H Symmetric &

Asymmetric

Stretch

Amino (-NH₂) &

Amide (-NH₂)

The presence of

two distinct N-H

groups (amino

and amide) will

likely result in a

complex, broad

absorption band

in this region.

~1670 Strong
C=O Stretch

(Amide I)
Amide (-CONH₂)

This strong,

sharp peak is

highly

characteristic of

a carbonyl group.

In related

derivatives, this

band appears

between 1641–

1684 cm⁻¹.[5]

~1620 Medium
N-H Bend

(Amide II)
Amide (-CONH₂)

This band arises

from the bending

vibration of the

N-H bonds in the

primary amide.

1600 - 1450 Medium
C=C and C=N

Stretch
Pyrazine Ring

Aromatic ring

stretching

vibrations

typically appear

in this fingerprint

region.
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Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent-moistened swab (e.g., isopropanol).

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to

subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample

and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of

4 cm⁻¹.

Processing: The software will automatically perform the background subtraction, yielding the

final IR spectrum of the sample.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. For

3-amino-6-bromopyrazine-2-carboxamide, the most telling feature will be the isotopic pattern

of bromine.

Predicted Mass Spectrum Features
Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with

a mass difference of 2 Da. This will result in two molecular ion peaks of nearly equal

intensity:

M⁺ peak: at m/z corresponding to the molecule with ⁷⁹Br.

M+2 peak: at m/z corresponding to the molecule with ⁸¹Br.

High-Resolution MS (HRMS): This technique can confirm the elemental composition. The

predicted exact mass for [M+H]⁺ (protonated molecule) is a key validation parameter.

Fragmentation: Common fragmentation pathways may include the loss of the amide group (-

CONH₂) or the bromine atom.
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Ion Species Formula
Calculated m/z
(Monoisotopic)

Rationale

[M(⁷⁹Br)+H]⁺ C₅H₆⁷⁹BrN₄O⁺ 216.97196
Molecular ion with

⁷⁹Br, protonated.[11]

[M(⁸¹Br)+H]⁺ C₅H₆⁸¹BrN₄O⁺ 218.97000

Molecular ion with

⁸¹Br, protonated. The

~1:1 intensity ratio

with the M⁺ peak is

definitive proof of one

bromine atom.

[M(⁷⁹Br)+Na]⁺ C₅H₅⁷⁹BrN₄ONa⁺ 238.95390

Sodium adduct of the

molecule with ⁷⁹Br.

[11]

[M(⁸¹Br)+Na]⁺ C₅H₅⁸¹BrN₄ONa⁺ 240.95194
Sodium adduct of the

molecule with ⁸¹Br.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Instrumentation: Infuse the sample solution directly into the ESI source of the mass

spectrometer at a low flow rate (e.g., 5-10 µL/min).

Acquisition Parameters (Positive Ion Mode):

Ion Source: Electrospray Ionization (ESI).

Capillary Voltage: 3-4 kV.

Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 8 L/min, 300 °C) to

desolvate the ions.

Mass Range: Scan from m/z 50 to 500.
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Data Analysis: Examine the resulting spectrum for the characteristic M⁺ and M+2 isotopic

pattern. For HRMS, compare the measured exact mass to the calculated value to confirm

the elemental formula.

Conclusion
The structural integrity of 3-amino-6-bromopyrazine-2-carboxamide can be rigorously

confirmed through a synergistic application of NMR, IR, and MS. The predicted spectral data

presented in this guide—a singlet for the pyrazine proton in ¹H NMR, a characteristic amide

carbonyl stretch around 1670 cm⁻¹ in the IR spectrum, and a distinctive 1:1 M⁺/M+2 isotopic

pattern in the mass spectrum—provide a robust analytical framework. Researchers can

confidently use these benchmarks to verify the identity and purity of their material, ensuring the

reliability of subsequent synthetic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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